molecular formula C10H12ClN3O B1320427 4-(2-Amino-6-chlorophenyl)piperazin-2-one CAS No. 926260-60-8

4-(2-Amino-6-chlorophenyl)piperazin-2-one

Cat. No.: B1320427
CAS No.: 926260-60-8
M. Wt: 225.67 g/mol
InChI Key: LIEKYBBEDXQHJA-UHFFFAOYSA-N
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Description

4-(2-Amino-6-chlorophenyl)piperazin-2-one is a chemical compound with the molecular formula C11H13ClN4O. It is a piperazine derivative and has various applications in scientific research and industry. This compound is known for its unique structure, which includes a piperazine ring substituted with an amino and a chloro group on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-6-chlorophenyl)piperazin-2-one can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods typically require specific reaction conditions, such as the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and the use of solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as the protection and deprotection of functional groups, selective cyclization reactions, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-6-chlorophenyl)piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the piperazine ring.

    Substitution: The amino and chloro groups on the phenyl ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different piperazine derivatives, while substitution reactions can introduce new functional groups onto the phenyl ring.

Scientific Research Applications

4-(2-Amino-6-chlorophenyl)piperazin-2-one has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4-(2-Amino-6-chlorophenyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Piperazine: A simple piperazine ring without additional substituents.

    1-(2-Chlorophenyl)piperazine: A piperazine derivative with a chloro group on the phenyl ring.

    4-(2-Aminophenyl)piperazine: A piperazine derivative with an amino group on the phenyl ring.

Uniqueness

4-(2-Amino-6-chlorophenyl)piperazin-2-one is unique due to the presence of both amino and chloro groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This dual substitution pattern distinguishes it from other piperazine derivatives and contributes to its specific properties and applications.

Properties

IUPAC Name

4-(2-amino-6-chlorophenyl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O/c11-7-2-1-3-8(12)10(7)14-5-4-13-9(15)6-14/h1-3H,4-6,12H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIEKYBBEDXQHJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2=C(C=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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